Product packaging for Demethoxydeacetoxypseudolaric acid B(Cat. No.:CAS No. 500736-17-4)

Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1630833
CAS No.: 500736-17-4
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
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Description

Overview of Pseudolaric Acids as Diterpenoids from Pseudolarix Species

The genus Pseudolarix is the source of a unique class of diterpenoid compounds known as pseudolaric acids. nih.gov These natural products are primarily extracted from the root and trunk bark of the Pseudolarix amabilis tree. nih.gov Structurally, they are characterized by a complex polycyclic framework. For centuries, extracts from this tree have been utilized in traditional Chinese medicine, particularly for treating skin ailments caused by fungal infections. nih.gov

Scientific investigations into the constituents of Pseudolarix amabilis have revealed a variety of bioactive compounds, with pseudolaric acids being the main chemical components alongside triterpenoids. nih.gov Among these, Pseudolaric Acid A and Pseudolaric Acid B are the most extensively studied and are recognized for their potent biological activities.

Contextualizing Demethoxydeacetoxypseudolaric Acid B within the Pseudolaric Acid Family

This compound is a naturally occurring analogue within the pseudolaric acid family. Its chemical structure is closely related to the more abundant pseudolaric acids. The name itself, "demethoxydeacetoxy," indicates the absence of a methoxy (B1213986) and an acetoxy group compared to other members of the family, suggesting it is a structural variant.

This compound has been identified and isolated from Pseudolarix amabilis alongside other pseudolaric acids. invivochem.com It is also described as a metabolite of the glucoside of pseudolaric acid C2. While it is a recognized member of this diterpenoid family, specific research focusing exclusively on its unique properties is limited in the available scientific literature.

Significance of this compound in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry is primarily understood through the broader context of the pseudolaric acid family. The parent compounds, particularly Pseudolaric Acid B, have demonstrated significant antifungal and anticancer properties. nih.govnih.gov These activities have spurred interest in the synthesis of various derivatives to explore structure-activity relationships and develop new therapeutic agents. rjraap.com

While direct and extensive research on the bioactivity of this compound is not widely published, its existence as a natural analogue is important for several reasons. The study of such closely related natural compounds can provide valuable insights into the essential structural features required for the biological activity of the entire class. Understanding how the absence of the methoxy and acetoxy groups in this compound affects its biological profile compared to other pseudolaric acids could be a key area for future research. This could help in the rational design of new, more potent, or selective therapeutic agents based on the pseudolaric acid scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B1630833 Demethoxydeacetoxypseudolaric acid B CAS No. 500736-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Origin and Isolation of Demethoxydeacetoxypseudolaric Acid B

Botanical Sources of Demethoxydeacetoxypseudolaric Acid B and Related Diterpenoids

Pseudolarix amabilis, commonly known as the golden larch, is a deciduous coniferous tree native to eastern China. rsc.org The root bark of this tree is a well-documented source of a variety of diterpenoids, including the family of pseudolaric acids. rsc.org Phytochemical investigations have revealed the presence of numerous bioactive compounds within this plant species. The processed and dried root cortex of Pseudolarix amabilis is a key ingredient in some traditional Chinese medicinal practices. Research has consistently identified this species as a significant natural reservoir for pseudolaric acids A and B, which are major congeners in this family of compounds. rsc.org

Pseudolarix kaempferi, another species of golden larch, is also a prominent source of pseudolaric acids. nih.govjfda-online.com The root and trunk bark of P. kaempferi are utilized for the extraction of these diterpenoids. koreamed.org Studies have successfully isolated and identified a range of pseudolaric acid derivatives from this plant. The concentration of these compounds, particularly pseudolaric acid B, has been found to be highest in the root bark compared to other parts of the plant, such as the stem bark, leaves, or cones. koreamed.org

Table 1: Diterpenoids and Other Compounds Isolated from Pseudolarix Species

Compound Name Botanical Source
Pseudolaric acid A Pseudolarix amabilis, Pseudolarix kaempferi
Pseudolaric acid B Pseudolarix amabilis, Pseudolarix kaempferi
Pseudolaric acid C Pseudolarix kaempferi
Deacetylpseudolaric acid A Pseudolarix kaempferi
Deacetylpseudolaric acid C2 Pseudolarix kaempferi
Methyl pseudolarate A Pseudolarix kaempferi
Methyl pseudolarate B Pseudolarix kaempferi
Pseudolaric acid A-O-beta-D-glucopyranoside Pseudolarix kaempferi
Pseudolaric acid B-O-beta-D-glucopyranoside Pseudolarix kaempferi

Methodological Approaches for the Isolation of Pseudolaric Acid Derivatives

The isolation of this compound and related pseudolaric acids from their botanical sources is a multi-step process that involves initial extraction followed by purification using various chromatographic techniques.

The general procedure commences with the collection and preparation of the plant material, typically the root bark of Pseudolarix amabilis or Pseudolarix kaempferi. The air-dried and powdered bark is then subjected to extraction with an organic solvent. Methanol is a commonly used solvent for this purpose, often under reflux conditions to enhance extraction efficiency. koreamed.org The resulting crude extract contains a complex mixture of compounds.

Subsequent purification is achieved through chromatographic methods. A common approach involves subjecting the crude extract to column chromatography over silica (B1680970) gel. The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). This allows for the separation of compounds based on their polarity.

For a more refined separation and to obtain highly pure compounds, techniques such as high-speed counter-current chromatography (HSCCC) have been employed. nih.govhkbu.edu.hk HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes lead to the degradation of sensitive compounds. In the case of pseudolaric acids, a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is utilized to achieve separation. nih.govhkbu.edu.hk The purity of the isolated fractions is then assessed using analytical techniques like high-performance liquid chromatography (HPLC). jfda-online.com

Table 2: Summary of Isolation Techniques for Pseudolaric Acid Derivatives

Technique Description
Solvent Extraction The initial step to obtain a crude extract from the plant material, commonly using methanol.
Silica Gel Column Chromatography A solid-liquid chromatographic technique used for the initial separation of compounds based on polarity.
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography method for the preparative isolation of pure compounds.

| High-Performance Liquid Chromatography (HPLC) | An analytical technique used to determine the purity of the isolated compounds. |

Biosynthesis and Metabolic Transformations of Demethoxydeacetoxypseudolaric Acid B

Hypothetical Biosynthetic Pathways Leading to Demethoxydeacetoxypseudolaric Acid B

The pseudolaric acids are a class of novel diterpenoids isolated from the root bark of the golden larch, Pseudolarix amabilis psu.edu. While the precise biosynthetic pathway for this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the established biosynthesis of other diterpenoids.

As diterpenoids, the biosynthesis of the fundamental C20 skeleton of pseudolaric acids is presumed to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The condensation of three molecules of IPP with one molecule of DMAPP leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The formation of the unique tricyclic carbon skeleton of pseudolaric acids from the linear GGPP precursor involves complex cyclization reactions catalyzed by specific diterpene synthases. This is followed by a series of post-cyclization modifications, including oxidation, dehydrogenation, and acylation, which are typically catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases. This compound, being a structurally modified derivative within this family, is likely formed through specific enzymatic demethoxylation and deacetoxylation reactions acting on a more complex pseudolaric acid precursor.

Structure Activity Relationship Sar Studies of Demethoxydeacetoxypseudolaric Acid B and Its Analogs

Comprehensive Analysis of Structural Modifications on Pseudolaric Acid Derivatives and their Bioactivity

The core structure of pseudolaric acids, featuring a unique five- and seven-membered ring system, offers multiple sites for chemical modification. frontiersin.org Research has demonstrated that even minor alterations to the peripheral functional groups can lead to substantial changes in biological activity. psu.edunih.gov

A primary focus of SAR studies has been the modification of the conjugated diene carboxylic acid side chain on Pseudolaric Acid B (PAB). researchgate.net The integrity of this side chain, particularly the carboxylic acid group, is crucial for its potent antifungal activity. Studies have shown that methylation or hydrolysis of the carboxylic acid leads to a significant loss of efficacy against various fungal strains, including Candida and Torulopsis species. nih.govacs.org This indicates that the free carboxylic acid is essential for the antifungal mechanism.

In the context of anticancer activity, a variety of derivatives have been synthesized to enhance potency and reduce cytotoxicity to normal cells. nih.govresearchgate.net Modifications have included:

Esterification and Amidation: Converting the carboxylic acid to various esters and amides has been a common strategy. For instance, the synthesis of 27 PAB derivatives with modifications at this site resulted in compounds with stronger anti-proliferative activity against several cancer cell lines (MCF-7, HCT-116, HepG2, and A549) compared to the parent PAB. nih.gov

Side Chain Alterations: Changes to the length and composition of the side chain have been explored. One derivative, designated D3, demonstrated a 5.3-fold increase in inhibitory activity against HCT-116 colon cancer cells compared to PAB. nih.gov

Core Scaffold Modifications: While less common, alterations to the diterpene core have also been investigated. The presence and configuration of the acetate (B1210297) group on the seven-membered ring also appear to influence activity. psu.edu

These studies collectively underscore that the biological profile of pseudolaric acid derivatives is highly sensitive to their chemical structure, with the side chain being a particularly critical determinant of both antifungal and anticancer potency. psu.eduresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Pseudolaric Acid B (PAB) and its Derivative D3

Comparative Assessment of Biological Activities between Demethoxydeacetoxypseudolaric Acid B and Pseudolaric Acid B

This compound is a naturally occurring analog of PAB. psu.edu As its name suggests, it differs from PAB by the absence of the methoxy (B1213986) group at position C-19 and the acetate group, which is replaced by a hydroxyl group. acs.org

Direct and extensive comparative studies on the biological activities of this compound versus PAB are not widely detailed in the available literature. However, based on broader SAR studies, the structural differences imply a likely alteration in bioactivity.

Antifungal Activity: The primary antifungal activity of PAB has been well-established, with minimum inhibitory concentrations (MICs) comparable to amphotericin B against certain yeasts. nih.gov The crucial role of the carboxylic acid and the ester functionality for this activity has been highlighted. nih.govacs.org While this compound retains the critical carboxylic acid, the absence of the acetate group could potentially modulate its antifungal potency, though specific data is lacking.

Anticancer Activity: PAB exhibits significant cytotoxicity against a range of cancer cell lines, inducing cell cycle arrest and apoptosis. nih.govnih.govnih.govnih.gov The acetate group is part of the core structure that interacts with cellular targets like microtubules. nih.gov The replacement of the C-6 acetate with a hydroxyl group in this compound would alter the polarity and steric profile of this region of the molecule, likely impacting its interaction with biological targets and thus its cytotoxic profile. A study on PAB derivatives showed that modifications can significantly enhance anti-proliferative effects, suggesting that the activity of this compound would differ from that of PAB. nih.gov

Without direct comparative experimental data, it remains a reasoned hypothesis that the bioactivities of this compound would be distinct from, and possibly reduced compared to, PAB, given the established importance of the functional groups that it lacks.

Identification of Key Pharmacophores and Structural Determinants for Observed Activities

A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net Analysis of the SAR for pseudolaric acid derivatives allows for the identification of key pharmacophoric features.

For Antifungal Activity: The essential pharmacophore appears to be the conjugated dienoic acid moiety. The carboxyl group acts as a key hydrogen bond donor and acceptor, and its spatial relationship with the rigid diterpene scaffold is critical. The inactivity of esterified derivatives confirms the necessity of the free acid for this specific activity. nih.govacs.org

For Anticancer Activity: The pharmacophore for anticancer effects is more complex but centers on the entire molecular structure which is responsible for microtubule destabilization. nih.gov Key determinants include:

The Diterpene Core: This rigid, lipophilic scaffold serves as the backbone, correctly positioning the functional groups for target interaction. psu.edu

The α,β-Unsaturated Lactone: The seven-membered ring containing an ester group is a crucial element for cytotoxicity. psu.edufrontiersin.org

Implications for Rational Design of Novel Analogs

The knowledge gained from SAR and pharmacophore studies provides a clear roadmap for the rational design of new pseudolaric acid analogs with improved therapeutic properties. nih.govmdpi.comresearchgate.net The primary goals of such design efforts are to enhance potency against desired targets (e.g., cancer cells, fungi) while minimizing off-target effects and cytotoxicity to healthy cells. nih.govresearchgate.net

Future design strategies can be guided by the following principles:

Optimizing the Side Chain: The conjugated diene carboxylic acid side chain is a validated point for modification. researchgate.net Future work could involve creating a library of amide and ester derivatives with diverse substituents to fine-tune solubility, cell permeability, and target engagement, aiming to identify compounds with superior potency and selectivity, similar to the approach that yielded the highly active D3 derivative. nih.gov

Exploring the Diterpene Core: While the core is generally conserved, targeted modifications, such as altering the C-6 substituent, could lead to novel activities. Systematically replacing the acetate with other functional groups could uncover analogs with different target specificities or improved resistance circumvention profiles. nih.gov

Computational Modeling: Integrating computational methods like molecular docking and pharmacophore modeling can accelerate the design process. nih.govnih.gov By building models based on known active and inactive compounds, researchers can virtually screen potential new structures before committing to their synthesis, focusing resources on the most promising candidates. researchgate.netrsc.org

Synthetic Methodologies for Demethoxydeacetoxypseudolaric Acid B and Its Derivatives

Semisynthetic Routes from Naturally Occurring Pseudolaric Acids, particularly Pseudolaric Acid B

The most direct and economically viable approach to obtaining Demethoxydeacetoxypseudolaric acid B is through the semisynthesis from Pseudolaric Acid B (PAB), a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. nih.govnih.govthieme.de PAB is a more abundant natural product, making it an ideal starting material for chemical modification.

The conversion of Pseudolaric Acid B to this compound involves targeted chemical transformations to remove the methoxy (B1213986) and acetoxy functionalities. A plausible synthetic route, based on established chemical principles, would involve the following key steps:

Protection of the Carboxylic Acid: The carboxylic acid moiety in PAB is typically protected to prevent its interference with subsequent reactions. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be introduced under mild acidic conditions.

Selective Demethylation: The methoxy group at the C-15 position can be cleaved using a variety of demethylating agents. Boron tribromide (BBr₃) is a powerful reagent for this purpose, although care must be taken to control the reaction conditions to avoid undesired side reactions.

Deacetylation: The acetyl group at the C-2 position can be removed by hydrolysis. This is often achieved under basic conditions, for example, using a mild base like potassium carbonate in methanol, or under acidic conditions.

Deprotection of the Carboxylic Acid: The final step involves the removal of the protecting group from the carboxylic acid to yield this compound. The choice of deprotection method depends on the protecting group used. For instance, a methyl ester can be hydrolyzed using lithium hydroxide.

A successful total synthesis of (-)-Pseudolaric Acid B has been reported, which provides a foundation for accessing not only the natural product itself but also key intermediates that can be diverted for the synthesis of analogs like this compound. nih.govnih.govorganic-chemistry.org This synthetic route often employs advanced strategies such as metal-catalyzed cycloadditions to construct the complex tricyclic core of the molecule. nih.govnih.gov

Strategies for Chemical Derivatization and Generation of Analogs

The generation of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. Derivatization strategies primarily focus on the modification of the carboxylic acid moiety and the hydroxyl and ester groups.

The carboxylic acid group is a key functional handle for derivatization. A wide array of modifications can be introduced at this position to modulate the compound's polarity, solubility, and interaction with biological targets. Common derivatization strategies include esterification and amidation. thermofisher.comnih.govnih.govcolostate.eduresearchgate.net

Esterification: The carboxylic acid can be converted to a variety of esters by reaction with different alcohols in the presence of an acid catalyst or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This allows for the introduction of various alkyl and aryl groups.

Amidation: Reaction of the carboxylic acid with amines leads to the formation of amides. This introduces a nitrogen atom and the potential for hydrogen bonding, which can significantly alter the biological activity. A wide range of primary and secondary amines can be utilized for this purpose.

Modification Type Reagent/Condition Resulting Functional Group Potential Impact
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid CatalystEsterIncreased lipophilicity, altered cell permeability
AmidationAmine (e.g., Benzylamine, Morpholine), Coupling Agent (e.g., EDC, HATU)AmideIntroduction of hydrogen bond donors/acceptors, altered solubility
ReductionReducing Agent (e.g., LiAlH₄)Primary AlcoholRemoval of acidic character, potential for further functionalization
Salt FormationBase (e.g., NaOH, KHCO₃)Carboxylate SaltIncreased water solubility

Table 1: Representative Modifications of the Carboxylic Acid Moiety of this compound.

The hydroxyl and ester groups on the this compound scaffold provide additional sites for chemical modification. Selective protection and deprotection strategies are often necessary to achieve site-specific modifications. nih.gov

Acylation/Alkylation of Hydroxyl Groups: The free hydroxyl groups can be acylated with various acid chlorides or anhydrides to introduce different ester functionalities. They can also be alkylated using alkyl halides under basic conditions to form ethers.

Modification of the Ester Group: The existing ester functionality can be hydrolyzed and then re-esterified with different carboxylic acids to introduce novel side chains.

Position Modification Reagent/Condition Resulting Moiety
C-2AcylationAcyl Chloride (e.g., Benzoyl chloride), PyridineEster
C-2AlkylationAlkyl Halide (e.g., Benzyl bromide), Base (e.g., NaH)Ether
C-15OxidationOxidizing Agent (e.g., PCC, DMP)Aldehyde/Carboxylic Acid
C-15EsterificationCarboxylic Acid, Coupling Agent (e.g., DCC)Ester

Table 2: Potential Alterations at Hydroxyl and Ester Positions of this compound.

To explore a wider chemical space and generate novel analogs with significantly altered scaffolds, more advanced synthetic protocols are employed. These methods often involve the synthesis of key intermediates that can be elaborated into a variety of final products. nih.govscielo.br

One approach is precursor-directed biosynthesis , where synthetic, unnatural precursors are fed to a biological system (e.g., a genetically engineered microorganism) that can incorporate them into the final natural product scaffold. nih.gov This can lead to the production of novel analogs that are difficult to access through purely chemical means.

Another powerful strategy is combinatorial synthesis , where a core scaffold is systematically decorated with a variety of building blocks to rapidly generate a large library of analogs. This is often facilitated by solid-phase synthesis techniques.

Furthermore, modern synthetic methodologies such as C-H activation and late-stage functionalization are increasingly being applied to the structural diversification of complex natural products. These methods allow for the direct modification of otherwise unreactive C-H bonds, providing access to novel analogs that would be challenging to synthesize using traditional methods.

Pharmacological Activities and Underlying Molecular Mechanisms of Demethoxydeacetoxypseudolaric Acid B

Antitumor and Cytotoxic Mechanisms

Demethoxydeacetoxypseudolaric acid B is understood to exert its antitumor effects through a multi-faceted approach, primarily by disrupting essential cellular machinery and activating programmed cell death pathways in cancerous cells.

Disruption of Microtubule Function and Tubulin Binding

A key mechanism of action is the interference with the normal function of microtubules, critical components of the cellular cytoskeleton. This disruption is foundational to the compound's cytotoxic effects.

Research on the parent compound, Pseudolaric Acid B (PAB), demonstrates that it potently inhibits the proliferation of various cancer cell lines by disrupting the cellular microtubule network. nih.gov This interference prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov Consequently, the cell cycle is halted at the G2/M transition phase, a phenomenon known as mitotic arrest. nih.govnih.govnih.govnih.govnih.govsemanticscholar.org This prolonged arrest prevents the cancer cells from dividing and proliferating. Studies on different cancer cell lines, including breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and colorectal cancer, consistently show a significant accumulation of cells in the G2/M phase following treatment. nih.govnih.govnih.gov This arrest is often accompanied by a decrease in the protein expression of key cell cycle regulators like CDK1 and Cyclin B1. nih.govnih.gov

Table 1: Effect of Pseudolaric Acid B (PAB) on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM PAB)58.3425.1716.49
2.5 µM PAB50.1221.5528.33
5 µM PAB41.7618.9139.33
10 µM PAB35.4915.2349.28
Data adapted from studies on MDA-MB-231 cells treated for 48 hours. The data demonstrates a dose-dependent increase in the G2/M population, indicating mitotic arrest. nih.gov

The action of this compound's parent compound places it in the category of microtubule-destabilizing agents. nih.govnih.gov This class of drugs is distinct from microtubule-stabilizing agents.

Comparison with Colchicine (Destabilizing Agent): Like colchicine, PAB inhibits the polymerization of tubulin into microtubules. nih.govresearchgate.net Both compounds bind to tubulin subunits, preventing them from assembling into the long filaments required for microtubule formation. nih.govmdpi.com This leads to the disassembly of the microtubule network.

Comparison with Paclitaxel (B517696) (Taxol - Stabilizing Agent): In contrast, agents like paclitaxel work by an opposing mechanism. researchgate.netbiorxiv.org Paclitaxel binds to microtubules and stabilizes them, preventing the dynamic instability (the rapid cycles of assembly and disassembly) that is crucial for their function, particularly during mitosis. wikipedia.org While both classes of drugs ultimately lead to mitotic arrest and apoptosis, their initial interaction with the tubulin-microtubule system is fundamentally different. researchgate.net

Induction of Apoptosis in Neoplastic Cells

Following the disruption of microtubule function and mitotic arrest, the cell's internal quality control systems trigger apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells. nih.govembopress.org PAB has been shown to be a potent inducer of apoptosis in a variety of tumor cell lines, including those of breast, colorectal, and head and neck cancers. nih.govnih.govmdpi.com

The execution of apoptosis is mediated by a family of proteases called caspases. The apoptotic signal initiated by microtubule disruption activates a cascade of these enzymes. Specifically, the intrinsic (or mitochondrial) pathway of apoptosis involves the activation of initiator caspases, such as caspase-9. nih.govnih.gov Once activated, caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3. Studies have demonstrated that treatment with PAB leads to a significant upregulation in the levels of cleaved (active) caspase-9 and cleaved caspase-3 in cancer cells. nih.govnih.gov Active caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.

The activation of the caspase cascade is largely dependent on the mitochondrial pathway of apoptosis. nih.govnih.govembopress.org PAB has been shown to directly target mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This event is a critical juncture in the apoptotic process.

The loss of membrane integrity results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. researchgate.net A key molecule released is cytochrome c. nih.govnih.gov In the cytoplasm, cytochrome c binds to a protein called Apaf-1, which leads to the assembly of the "apoptosome," a complex that recruits and activates pro-caspase-9, thereby initiating the caspase cascade. embopress.org

This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by PAB treatment. nih.govnih.gov This shift in the Bax/Bcl-2 ratio further promotes the permeabilization of the mitochondrial outer membrane, ensuring the cell's commitment to apoptosis.

Table 2: Modulation of Apoptosis-Related Proteins by Pseudolaric Acid B (PAB) in MDA-MB-231 Cells

ProteinFunctionEffect of PAB Treatment
Bax Pro-apoptotic; promotes cytochrome c releaseUpregulation
Bcl-2 Anti-apoptotic; inhibits cytochrome c releaseDownregulation
Cleaved Caspase-9 Initiator caspase (intrinsic pathway)Upregulation
Cleaved Caspase-3 Executioner caspaseUpregulation
Cleaved PARP Substrate of cleaved caspase-3; marker of apoptosisUpregulation
Data compiled from studies investigating the mitochondrial pathway of apoptosis. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to fully address the detailed pharmacological activities and molecular mechanisms outlined in the request.

Research and published studies explicitly detailing this compound's effects on the modulation of apoptosis-related protein expression (specifically the Bcl-2 family), induction of cell cycle arrest, reversal of multidrug resistance through the Cox-2/PKC-α/P-gp/mdr1 pathway, and its anti-angiogenic mechanisms, including inhibition of endothelial cell functions and antagonism of VEGF, are not present in the available search results.

While studies exist for structurally related compounds such as Pseudolaric Acid B, which has been shown to induce mitotic arrest and apoptosis, this information cannot be directly and accurately attributed to this compound. nih.gov The principles of scientific accuracy preclude the extrapolation of findings from one compound to another, even if they are structurally similar.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided using the currently available public information. Further research specifically investigating the pharmacological profile of this compound is required to provide the detailed insights requested.

Anti-angiogenic Mechanisms

Antagonism of Vascular Endothelial Growth Factor (VEGF)-Mediated Effects

Impact on Tyrosine Phosphorylation of Kinase Insert Domain-Containing Receptor/Fetal Liver Kinase-1 (KDR/Flk-1)

The pseudolaric acid family of compounds, which includes this compound, is recognized for its anti-angiogenic properties. A key mechanism underlying this effect is the inhibition of signaling cascades initiated by the Kinase Insert Domain-Containing Receptor (KDR), also known as Fetal Liver Kinase-1 (Flk-1) or VEGFR-2. Research on Pseudolaric acid B, a closely related analogue, indicates that these compounds target the KDR/Flk-1 signaling pathway. psu.edu By interfering with this pathway, the compound effectively blocks the downstream signals that are crucial for the formation of new blood vessels. This action results in the inhibition of subsequent phosphorylation events involving key signaling proteins like Akt and ERK. psu.edu

Modulation of Akt and Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

This compound and its parent compounds modulate critical downstream effectors in cellular signaling. The inhibition of the KDR/Flk-1 pathway by pseudolaric acids leads to a reduction in the phosphorylation of both Akt (also known as Protein Kinase B) and Extracellular Signal-Regulated Kinase (ERK). psu.edu These two kinases are central nodes in pathways that regulate cell proliferation, survival, and angiogenesis. While some studies on the related compound Pseudolaric Acid B (PAB) showed it did not affect the phosphorylated forms of Akt and Erk directly, it did reduce hypoxia-inducible factor-1 alpha (HIF-1α) protein, a key factor in angiogenesis that is often regulated by the PI3K/Akt pathway. chemfaces.com The modulation of these phosphorylation events is a significant component of the compound's anti-angiogenic activity.

Table 1: Impact on Kinase Phosphorylation
Target PathwayAffected KinaseEffect of Pseudolaric AcidsReference
KDR/Flk-1 SignalingAkt (Protein Kinase B)Inhibition of Phosphorylation psu.edu
KDR/Flk-1 SignalingERK (Extracellular Signal-Regulated Kinase)Inhibition of Phosphorylation psu.edu

Antifungal Activities and Associated Molecular Mechanisms

The root bark from which this compound is isolated has been used in traditional Chinese medicine for centuries to treat fungal skin infections. psu.edu The pseudolaric acids are identified as the main active constituents responsible for this therapeutic effect. psu.edu

Mechanisms of Action against Fungal Pathogens

Pseudolaric acids, including this compound, represent a significant class of natural products with potent antifungal properties. psu.edumedchemexpress.com These diterpenoids are the primary antifungal components of the golden larch tree (Pseudolarix amabilis). psu.eduevitachem.com The bioactivity of these compounds has been scientifically validated, confirming their role in combating fungal pathogens. psu.edu While the precise, detailed mechanism of action for this compound is not fully elucidated in the provided context, the strong antifungal effect of the entire class of compounds is well-documented. psu.edu

Potential against Drug-Resistant Fungal Strains

The emergence of drug-resistant fungal strains poses a significant challenge in clinical settings. Research into related compounds offers insights into the potential of this compound in this area. For instance, Pseudolaric Acid B has been shown to reverse multidrug resistance in cancer cells by downregulating specific signaling pathways. chemfaces.com This suggests a potential for similar mechanisms to be at play in overcoming resistance in fungal pathogens, although direct studies on this compound against resistant fungi are needed. One study notes that this compound is a metabolite of the glucoside of pseudolaric acid C2. medchemexpress.com

Table 2: Antifungal Profile
ActivityObservationReference
General Antifungal ActionIdentified as a main antifungal constituent of Pseudolarix amabilis. psu.edu
Potential Against ResistanceRelated compounds show multidrug resistance reversal, suggesting potential utility. chemfaces.com

Immunomodulatory Effects

Beyond their anti-angiogenic and antifungal activities, pseudolaric acids also exhibit effects on the immune system.

Modulation of T Lymphocyte Activation

Research has demonstrated that pseudolaric acids can influence the activity of T lymphocytes, which are key players in the adaptive immune response. Studies on the closely related compound Pseudolaric Acid B show that it can suppress the activation of T lymphocytes. chemfaces.com This immunosuppressive effect is achieved through the inhibition of the NF-κB and p38 signaling pathways. chemfaces.com

A recent study investigated the immunomodulatory effects of several pseudolaric acid derivatives on macrophages, which can in turn affect T cell function. mdpi.com In this study, this compound (referred to as compound 6 ) was observed to have no significant impact on the mRNA expression of arginase 1 (ARG1) in M2-polarized macrophages. mdpi.com ARG1 is an enzyme that depletes L-arginine, an amino acid necessary for T cell activation and proliferation; therefore, its modulation can indirectly affect T cell responses. mdpi.com The finding that this compound did not significantly alter ARG1 expression in this model suggests its immunomodulatory profile may differ from other compounds in its class. mdpi.com

Reprogramming of Tumor-Associated Macrophages (TAMs)

Beyond its effects on T-lymphocytes, emerging research indicates that Pseudolaric acid B can modulate the phenotype of other key immune cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs). TAMs are often characterized by an M2-like, pro-tumoral phenotype that supports tumor growth and suppresses anti-tumor immunity.

PAB has been identified as having the potential to reprogram these pro-tumoral M2-like macrophages towards an anti-tumor M1-like phenotype. nih.gov This reprogramming capacity was discovered through cellular phenotype screening which assessed the expression of key macrophage polarization markers.

Specifically, treatment with PAB was found to markedly decrease the mRNA expression of Arginase-1 (ARG1). nih.gov ARG1 is a canonical marker of M2 macrophages and its activity depletes L-arginine, an amino acid crucial for T-cell function, thereby contributing to an immunosuppressive tumor microenvironment.

Concurrently, PAB treatment was shown to significantly increase the expression of Nitric Oxide Synthase 2 (NOS2, also known as iNOS). nih.gov NOS2 is a hallmark of M1 macrophages and produces nitric oxide, which has cytotoxic effects on tumor cells and promotes an anti-tumor immune response. The ability of PAB to downregulate ARG1 while upregulating NOS2 suggests a significant shift in the functional polarization of macrophages from a pro-tumor to an anti-tumor state. nih.gov

Table 3: Effect of Pseudolaric Acid B on Macrophage Gene Expression

Gene Encoded Protein Associated Macrophage Phenotype Effect of PAB on mRNA Expression Reference
ARG1 Arginase-1 M2 (Pro-tumoral) Marked Decrease nih.gov
NOS2 Nitric Oxide Synthase 2 M1 (Anti-tumoral) Significant Increase nih.gov

Preclinical Efficacy Studies and Therapeutic Prospects

In Vitro Efficacy across a Spectrum of Cancer Cell Lines (e.g., gastric adenocarcinoma, leukemia, HMEC-1, HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, Hela)

Specific data from in vitro studies on the cytotoxic effects of Demethoxydeacetoxypseudolaric acid B against the specified cancer cell lines are not available in the reviewed scientific literature. Research has focused on the related compound, Pseudolaric acid B, which has shown activity against various cancer cell lines including those from gastric cancer, leukemia, and breast cancer nih.govdovepress.comnih.gov.

In Vivo Therapeutic Potential in Relevant Animal Models (e.g., Xenograft Models for Gastric Cancer)

There is no available data from in vivo studies in animal models, such as gastric cancer xenografts, to evaluate the therapeutic potential of this compound. In contrast, Pseudolaric acid B has been evaluated in murine xenograft models and has shown efficacy in inhibiting tumor growth nih.gov.

Exploration of this compound as a Lead Compound for Drug Development

The potential of this compound as a lead compound for drug development has not been specifically detailed in accessible research. The process of identifying and optimizing lead compounds requires substantial preclinical data on efficacy, mechanism of action, and safety, which is currently lacking for this specific molecule nih.gov. The scientific focus has instead been on assessing Pseudolaric acid B as a potential lead therapeutic agent mdpi.com.

Toxicity and Safety Considerations in Research

Evaluation of Cellular Toxicity in Non-Target Cells

There is a significant lack of data regarding the cellular toxicity of Demethoxydeacetoxypseudolaric acid B in non-target, healthy cells. A Material Safety Data Sheet for DMDPB indicates that no acute toxicity data is available for skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, or carcinogenicity. biocrick.com This highlights a critical gap in the understanding of its safety profile at the cellular level.

In contrast, studies on the structurally similar compound, Pseudolaric acid B (PAB), have provided some insights into its effects on non-cancerous cells. Research on the impact of PAB on the normal breast cell line MCF-10A showed no well-defined inhibitory effects, suggesting a degree of selectivity for cancer cells over healthy cells. nih.gov Another study investigating the effects of PAB on various human leukemia cell lines found that it selectively inhibited the growth of these cancer cells but not normal human peripheral blood mononuclear cells (PBMC). nih.gov These findings for PAB suggest that pseudolaric acid derivatives may possess a favorable toxicity profile in non-target cells, although direct investigation of DMDPB is necessary to confirm this.

Table 1: Cytotoxicity of Pseudolaric Acid B (PAB) in Non-Target Cells

Cell LineCell TypeObservationReference
MCF-10ANormal breast epithelial cellsNo well-defined inhibitory effects nih.gov
PBMCNormal human peripheral blood mononuclear cellsDid not inhibit growth nih.gov

In Vivo Tolerance and Systemic Effects in Preclinical Models

Comprehensive in vivo studies evaluating the tolerance and systemic effects of this compound have not been reported in the available literature. The Material Safety Data Sheet for DMDPB does not provide any data on its in vivo toxicity. biocrick.com

Preclinical studies on Pseudolaric acid B (PAB) in animal models offer some preliminary insights into the potential in vivo effects of this class of compounds. In a study using a xenograft model with head and neck cancer cells, the administration of an ethanol (B145695) extract of Pseudolarix kaempferi, containing PAB, at a dose of 2.5 mg/kg/day did not result in any change in the body weight of the mice. mdpi.com Furthermore, no apparent histopathological changes were observed in the liver or kidney tissues of these mice. mdpi.com Another study reported that PAB significantly suppressed tumor growth in nude mice at doses of 15 mg/kg and 25 mg/kg without any signs of toxicity or body weight loss. mdpi.com Similarly, in Kunming mice, a 25 mg/kg dose of PAB did not cause any detectable toxic effects in the liver and kidneys. mdpi.com

Table 2: In Vivo Toxicity Studies of Pseudolaric Acid B (PAB) in Mice

Animal ModelCompound/ExtractDoseObservationReference
Nude mice (xenograft)Ethanol extract of Pseudolarix kaempferi2.5 mg/kg/dayNo change in body weight; no histopathological changes in liver or kidney mdpi.com
Nude micePseudolaric acid B15 mg/kg and 25 mg/kgNo signs of toxicity or body weight loss mdpi.com
Kunming micePseudolaric acid B25 mg/kgNo detectable toxic effects in liver and kidneys mdpi.com

While these findings for PAB are promising, they cannot be directly extrapolated to DMDPB. Rigorous in vivo toxicological assessments are required to determine the safety profile of DMDPB.

Comparison of Toxicity Profiles with Related Pseudolaric Acids

Direct comparative studies on the toxicity profiles of this compound and other pseudolaric acids are scarce. However, research on various pseudolaric acid derivatives provides a basis for preliminary comparisons.

Studies have shown that Pseudolaric acid A and Pseudolaric acid B exhibit potent cytotoxicity against a range of tumor cell lines. nih.gov The structural differences between these compounds, including the presence and nature of substituent groups, are thought to influence their biological activity and, consequently, their toxicity. psu.edu For instance, the diene side chain is considered important for the activity of PAB. frontiersin.org

Researchers are actively exploring structural modifications of PAB to enhance its therapeutic potency while minimizing toxicity. frontiersin.orgmdpi.com The synthesis of hydrogenated and indole (B1671886) derivatives of PAB has reportedly resulted in compounds with improved anti-cancer and immunosuppressive properties compared to the parent molecule. frontiersin.org This suggests that targeted chemical modifications can modulate the toxicity profile of pseudolaric acids.

Given that DMDPB is a derivative of PAB, its toxicity profile is likely to be related but distinct. The absence of the methoxy (B1213986) and acetoxy groups could potentially alter its interaction with biological targets and its metabolic fate, thereby influencing its toxicity. However, without empirical data, any comparison remains speculative. Further research is essential to delineate the specific toxicity profile of DMDPB and to understand how it compares to PAB and other related compounds.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Demethoxydeacetoxypseudolaric Acid B

This compound is recognized within the scientific community primarily as a metabolite of Pseudolaric acid C2 (PC2), which itself is a significant metabolite of Pseudolaric acid B (PAB). nih.govresearchgate.net PAB is a diterpenoid acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, a plant with a history of use in traditional Chinese medicine for treating fungal skin infections. nih.govpsu.edu The core of the current understanding of this compound is therefore intrinsically linked to the biological activities of its parent compounds, particularly PAB.

Research has extensively documented the potent antifungal properties of PAB against a range of fungal pathogens, including Candida species and Aspergillus fumigatus. nih.govnih.govacs.orgsemanticscholar.orgresearchgate.net Studies have shown that PAB can disrupt the integrity of fungal hyphae and inhibit biofilm formation. nih.govacs.orgsemanticscholar.org The minimum inhibitory concentrations (MICs) of PAB against some Candida species are comparable to those of the established antifungal drug amphotericin B. nih.gov Furthermore, PAB has demonstrated synergistic effects when combined with fluconazole, particularly against resistant Candida tropicalis strains. semanticscholar.org

Beyond its antifungal activity, PAB exhibits significant anti-inflammatory and anticancer properties. nih.gov Its anti-inflammatory effects are attributed to the regulation of signaling pathways such as Nrf2/NF-κB and the suppression of pro-inflammatory cytokines. nih.gov In the context of cancer, PAB has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer. nih.govnih.gov It acts as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase. nih.gov Notably, PAB can circumvent multidrug resistance mechanisms in cancer cells. nih.gov Recent studies have also explored its potential in reprogramming tumor-associated macrophages to exhibit anti-tumor activity and inducing ferroptosis in colon cancer cells. mdpi.comresearchgate.net

The metabolism of PAB in vivo leads to the formation of PC2 through the hydrolysis of an ester bond. researchgate.net Further metabolism of total diterpene acids from Pseudolarix kaempferi has been shown to produce this compound. researchgate.net While direct studies on the bioactivity of this compound are scarce, its structural relationship to PAB and PC2 suggests that it may retain some of the biological activities of its precursors. The chemical synthesis of PAB has been a subject of interest due to its complex structure, and successful total syntheses have been reported. nih.govthieme.de

Table 1: Key Biological Activities of Pseudolaric Acid B (Parent Compound)

Biological ActivityOrganism/Cell LineKey FindingsReferences
AntifungalTrichophyton mentagrophytes, Candida spp.Active against various fungi; MICs comparable to amphotericin B. nih.gov
AntifungalAspergillus fumigatusInhibited fungal growth and biofilm formation. acs.orgresearchgate.net
Anti-inflammatoryRat model of fungal keratitisReduced inflammation by regulating Nrf2/NF-κB pathways. nih.gov
AnticancerMultidrug-resistant cancer cell linesCircumvents multidrug resistance; microtubule-destabilizing agent. nih.gov
AnticancerTriple-negative breast cancer cellsInduced apoptosis via mitochondrial and PI3K/AKT/mTOR pathways. nih.gov
ImmunomodulatoryTumor-associated macrophagesReprogrammed macrophages towards an anti-tumor phenotype. mdpi.com

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap concerning this compound is the lack of direct pharmacological studies. While its existence as a metabolite is documented, its specific biological activities, potency, and mechanism of action remain largely unexplored. researchgate.net This represents a significant opportunity for future research.

Key Knowledge Gaps:

Intrinsic Biological Activity: There is no published data on the antifungal, anti-inflammatory, or anticancer activity of isolated and purified this compound. It is unknown whether the metabolic modifications that form this compound from its precursors enhance, diminish, or alter its biological effects.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not characterized. Understanding its stability, bioavailability, and half-life is crucial for assessing its therapeutic potential.

Mechanism of Action: Assuming it possesses biological activity, the molecular targets and signaling pathways modulated by this compound are unknown. Research is needed to determine if it shares the same mechanisms as PAB (e.g., microtubule destabilization, SIRT1 targeting) or if it has novel targets. nih.govnih.gov

Synthetic Accessibility: While the total synthesis of PAB has been achieved, efficient and scalable synthetic routes specifically for this compound have not been reported. nih.govthieme.de

Emerging Research Avenues:

Bioassay-Guided Isolation and Characterization: A crucial first step is the isolation of sufficient quantities of this compound from natural sources or through biotransformation of PAB or PC2. This would enable comprehensive in vitro screening for its biological activities.

Comparative Studies: Direct, head-to-head comparisons of the antifungal, anti-inflammatory, and cytotoxic activities of this compound, PAB, and PC2 would elucidate the structure-activity relationships within this family of compounds.

Metabolomic and Pharmacokinetic Studies: Investigating the formation and fate of this compound in various in vitro and in vivo models would provide critical data on its potential as a bioactive metabolite.

Target Identification and Mechanistic Elucidation: Should promising bioactivity be discovered, studies to identify its molecular targets using techniques such as affinity chromatography, proteomics, and in silico modeling would be warranted.

Translational Research Prospects and Potential for Clinical Development

The translational prospects for this compound are currently speculative but can be inferred from the extensive research on its parent compound, PAB. The demonstrated efficacy of PAB in preclinical models of fungal infections and cancer suggests that its metabolites could also hold therapeutic potential. nih.govnih.gov

Potential Therapeutic Areas:

Antifungal Therapy: Given the potent and broad-spectrum antifungal activity of PAB, this compound could be investigated as a novel antifungal agent, particularly for drug-resistant fungal infections. nih.govsemanticscholar.org Its potential for synergistic activity with existing antifungals is also a promising area for exploration.

Oncology: The anticancer properties of PAB, including its ability to overcome multidrug resistance and modulate the tumor microenvironment, provide a strong rationale for evaluating this compound as a potential cancer therapeutic. nih.govmdpi.com Its development could focus on it being a standalone agent or used in combination with other chemotherapies.

Inflammatory Diseases: The anti-inflammatory effects of PAB suggest that its metabolites could be developed for the treatment of various inflammatory conditions. nih.gov

The path to clinical development for this compound would require a systematic approach, beginning with fundamental research to address the knowledge gaps identified. If initial in vitro studies yield positive results, preclinical in vivo studies in animal models of disease would be the next logical step to assess efficacy and safety. The development of a robust and scalable synthesis or isolation method would be a critical parallel activity to ensure a consistent supply of the compound for research and potential future clinical trials. While no clinical trials are currently underway for this compound, the promising preclinical data for PAB provides a solid foundation for initiating such investigations into its metabolites. nih.gov

Q & A

Q. What is the natural origin of Demethoxydeacetoxypseudolaric acid B, and how is it synthesized or isolated in laboratory settings?

this compound is a metabolite derived from pseudolaric acid C2, a compound found in plants of the Pseudolarix genus (e.g., Pseudolarix amabilis). Laboratory synthesis typically involves extraction from plant material followed by chromatographic purification (e.g., HPLC) to isolate the metabolite. Structural confirmation is achieved via spectroscopic methods such as NMR and mass spectrometry .

Q. What are the recommended storage conditions for this compound to ensure stability during experiments?

The compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years). For solutions, use -80°C to prevent degradation over 1 year. Avoid repeated freeze-thaw cycles, and verify purity (>99%) using LC-MS before critical assays .

Q. What preliminary assays are used to assess the biological activity of this compound?

Initial screening often includes cytotoxicity assays (e.g., MTT or CCK-8 on cancer cell lines) and enzyme inhibition studies (e.g., HIV-1 protease or telomerase activity tests). Dose-response curves are generated to determine IC₅₀ values, with validation via orthogonal methods like Western blotting for target modulation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in hematopoietic stem and progenitor cell (HSPC) proliferation?

Use ex vivo models such as AGM (aorta-gonad-mesonephros) explant cultures from E10.0–E10.5 embryos. Treat explants with this compound analogs and quantify HSPCs via colony-forming assays or flow cytometry (CD34+/CD45+ markers). Include controls with 5-HT reuptake inhibitors (e.g., fluoxetine) to isolate pathway-specific effects .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data on this compound’s antiviral activity?

Address discrepancies by comparing viral particle density profiles (e.g., via ultracentrifugation) and lipoprotein association (e.g., apoB co-localization in LVPs using immunoprecipitation). Validate infectivity differences using Huh-7 cell cultures and adjust for lipid metabolism variables (e.g., triglyceride content) .

Q. How should researchers analyze the compound’s interaction with lipid pathways, particularly its association with apolipoprotein B (apoB)?

Employ density gradient ultracentrifugation to isolate low-density lipoproteins (LDL/VLDL) from serum. Use ELISA or surface plasmon resonance (SPR) to quantify apoB binding affinity. For mechanistic insights, knock down apoB in hepatocyte models (e.g., siRNA in HepG2 cells) and assess viral particle assembly via qRT-PCR for HCV RNA .

Q. What statistical approaches are recommended for interpreting dose-dependent effects in this compound studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. For heterogeneous datasets (e.g., AGM explant variability), apply mixed-effects models. Pair with post-hoc tests (Tukey’s HSD) to compare treatment groups and adjust for multiple comparisons .

Methodological Considerations

Q. How can researchers ensure batch-to-batch consistency in this compound purity for reproducibility?

Implement QC protocols:

  • Purity : LC-MS with UV detection (λ = 210–280 nm) and ≥99% purity thresholds.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess thermal and hydrolytic stability .

Q. What in silico tools are suitable for predicting the metabolic pathways of this compound?

Use platforms like SwissADME or ADMETLab to predict Phase I/II metabolism (e.g., demethylation, glucuronidation). Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Data Contradiction and Validation

Q. How should conflicting results about this compound’s role in viral assembly be addressed?

Replicate experiments across independent models (e.g., primary hepatocytes vs. Huh-7 cells). Use CRISPR-Cas9 to knockout candidate host factors (e.g., apoB isoforms) and quantify viral RNA/protein ratios. Cross-validate findings with in situ hybridization or proximity ligation assays (PLA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.